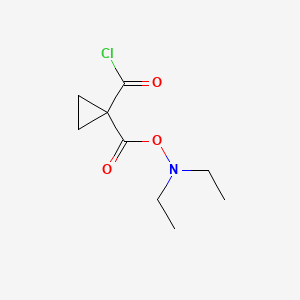
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride is a chemical compound that serves as an intermediate in the synthesis of Cyclanilide. Cyclanilide is a plant growth regulator that interacts with auxin-regulated processes and is commonly used on cotton plants to suppress vegetative growth or accelerate senescence. This compound has a molecular formula of C9H14ClNO3 and a molecular weight of 219.67.
Vorbereitungsmethoden
The synthesis of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves several steps. One common synthetic route includes the reaction of cyclopropane-1-carbonyl chloride with diethylamine in the presence of a base to form the desired product . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: It can be reduced to form reduced derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Cyclanilide.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of plant growth regulators and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves its interaction with molecular targets in plants. It functions by interacting with auxin-regulated processes, which are crucial for plant growth and development. The compound’s effects are mediated through specific pathways that regulate these processes, leading to the desired outcomes in plant growth regulation.
Vergleich Mit ähnlichen Verbindungen
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride can be compared with other similar compounds, such as:
Cyclopropane-1-carbonyl Chloride: A precursor in the synthesis of the compound.
Diethylamine: Another precursor used in the synthesis.
Cyclanilide: The final product in which the compound serves as an intermediate.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Cyclanilide, which has significant applications in agriculture.
Eigenschaften
Molekularformel |
C9H14ClNO3 |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
diethylamino 1-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-3-11(4-2)14-8(13)9(5-6-9)7(10)12/h3-6H2,1-2H3 |
InChI-Schlüssel |
QBFBQPZUXYVUEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)OC(=O)C1(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


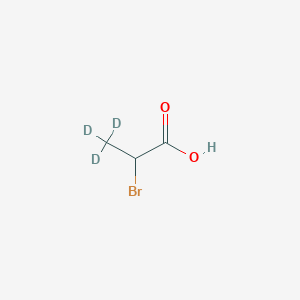

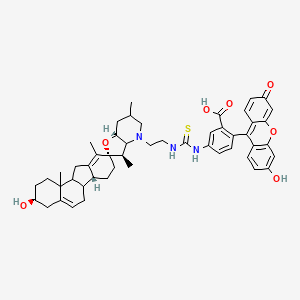
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
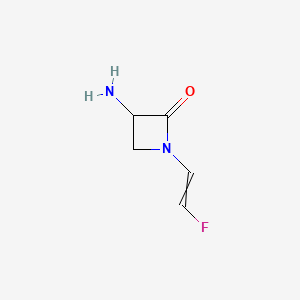
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)
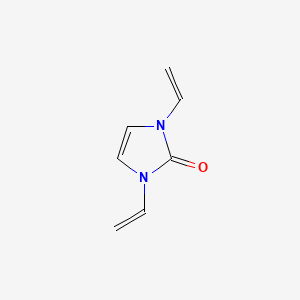
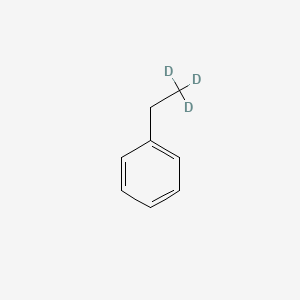
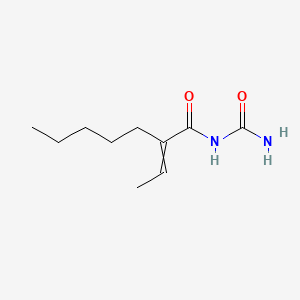
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)

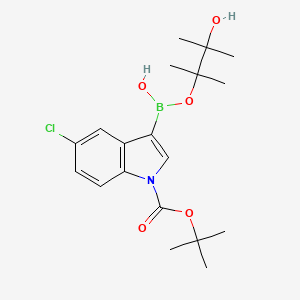
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
